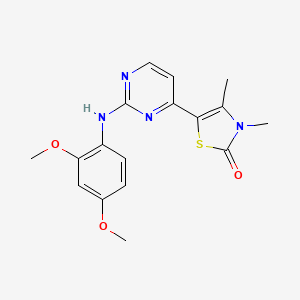
5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde: is a benzaldehyde derivative, which belongs to a class of aromatic aldehydes. These compounds are known for their significance in organic synthesis and industrial applications. Benzaldehyde derivatives are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can involve various strategies, including selective functionalization of the benzene ring, use of directing groups, and protection-deprotection schemes. For instance, the synthesis of benzaldehyde derivatives often involves etherification reactions of benzaldehyde precursors with corresponding alcohols .
Industrial Production Methods: Industrial production methods for benzaldehyde derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may include catalytic processes, such as palladium-catalyzed reactions, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Substitution: Reactions at the benzylic position, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzaldehyde derivatives.
Scientific Research Applications
5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as oxidative stress or signal transduction pathways.
Comparison with Similar Compounds
- 2-Methoxy-5-methyl-3-((3-methylbenzyl)oxy)benzaldehyde
- 3-Methyl-5-((2-methylbenzyl)oxy)benzaldehyde
- 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde
Uniqueness: 5-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-methyl-2-[(3-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-14(8-12)11-18-16-7-6-13(2)9-15(16)10-17/h3-10H,11H2,1-2H3 |
InChI Key |
AVBAMOHINLWKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate](/img/structure/B12979710.png)

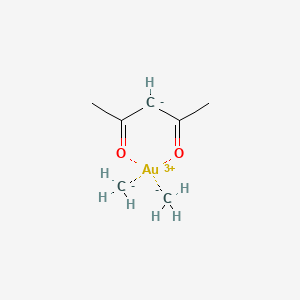
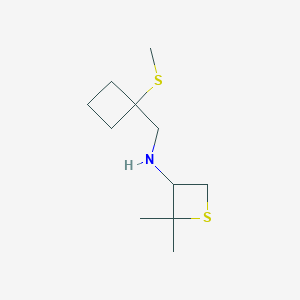
![(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B12979745.png)
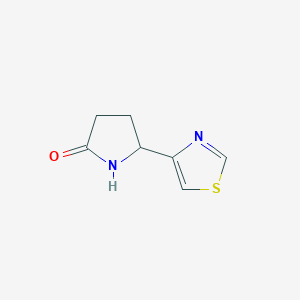
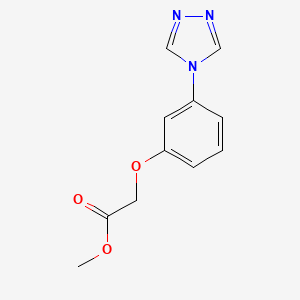
![4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12979759.png)
![2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12979773.png)
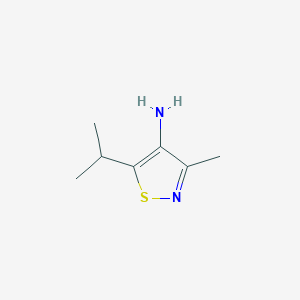
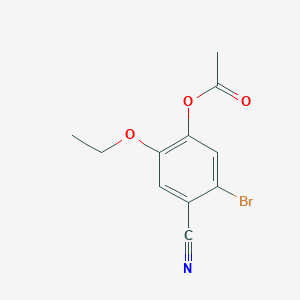
![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12979785.png)

